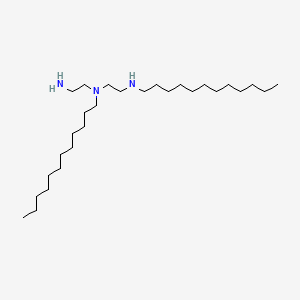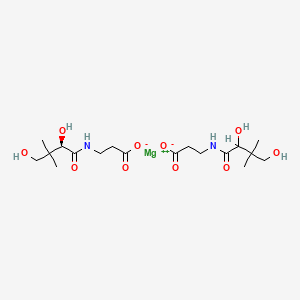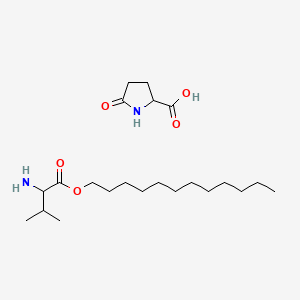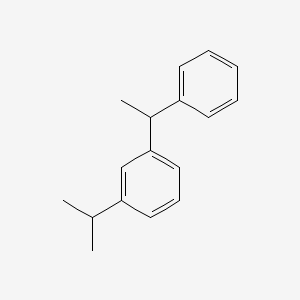
2,3-Dichloro-1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichloro-1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)pentane is a fluorinated organic compound with the molecular formula C6Cl2F12. This compound is characterized by its high density and boiling point, making it a significant substance in various industrial applications .
Méthodes De Préparation
The synthesis of 2,3-Dichloro-1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)pentane typically involves the chlorination and fluorination of appropriate precursors. One common method involves the reaction of a chlorinated pentane derivative with fluorinating agents under controlled conditions. Industrial production methods often utilize continuous flow reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
2,3-Dichloro-1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)pentane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide or alkoxide ions
Applications De Recherche Scientifique
This compound finds applications in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated intermediates.
Biology: Its unique properties make it useful in studying the effects of fluorinated compounds on biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, especially in the development of fluorinated drugs.
Industry: It is employed in the production of specialty chemicals and materials due to its stability and reactivity
Mécanisme D'action
The mechanism of action of 2,3-Dichloro-1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)pentane involves its interaction with various molecular targets. The compound’s high electronegativity due to the presence of multiple fluorine atoms allows it to participate in strong hydrogen bonding and dipole-dipole interactions. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules .
Comparaison Avec Des Composés Similaires
Compared to other fluorinated compounds, 2,3-Dichloro-1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)pentane is unique due to its specific arrangement of chlorine and fluorine atoms. Similar compounds include:
- 1,1,1,2,3,4,5,5,5-nonafluoro-2-(trifluoromethyl)pentane
- 1,1,1,2,2,3,4,5,5,5-Decafluoro-3-methoxy-4-(trifluoromethyl)pentane These compounds share similar physical properties but differ in their chemical reactivity and applications .
Propriétés
Numéro CAS |
85720-79-2 |
|---|---|
Formule moléculaire |
C6Cl2F12 |
Poids moléculaire |
370.95 g/mol |
Nom IUPAC |
2,3-dichloro-1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)pentane |
InChI |
InChI=1S/C6Cl2F12/c7-2(10,3(8,11)6(18,19)20)1(9,4(12,13)14)5(15,16)17 |
Clé InChI |
DAKPRHAAVFWCOZ-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C(F)(F)F)(F)Cl)(F)Cl)(C(F)(F)F)(C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


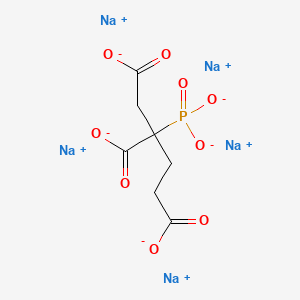
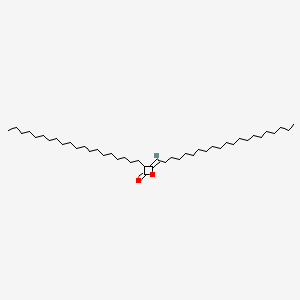
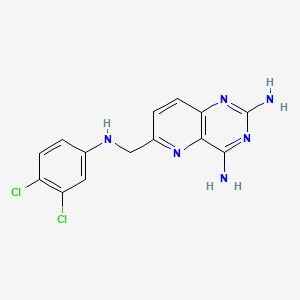

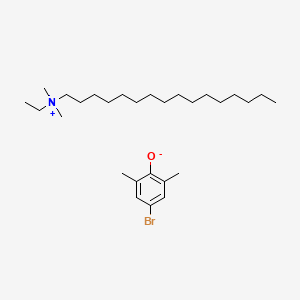

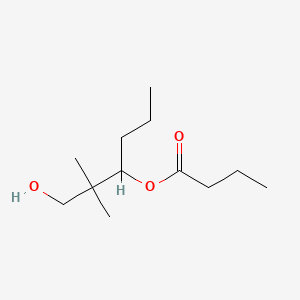
![trisodium;4-[2,3-bis[(3-carboxylato-2-hydroxypropanoyl)oxy]propoxy]-3-hydroxy-4-oxobutanoate](/img/structure/B12674784.png)

